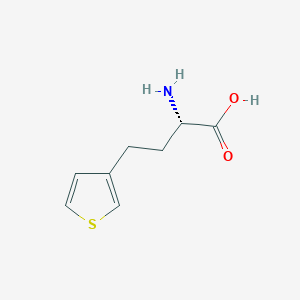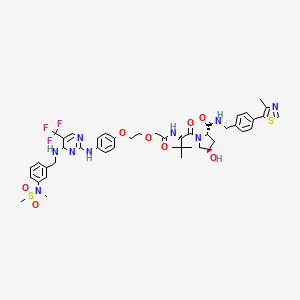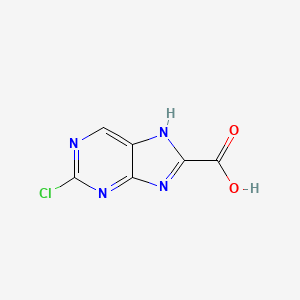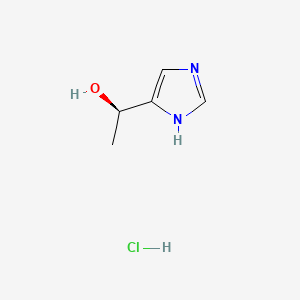
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol is an organic compound with the molecular formula C13H18O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a propanol group is attached to the first carbon of the tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1-naphthol in the presence of hydrogen gas and a suitable catalyst, such as palladium on carbon. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The use of high-pressure hydrogenation reactors with advanced catalysts can enhance the yield and purity of the product. Additionally, the process may include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s structural properties allow it to interact with cell membranes, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Tetralol: A similar compound with a hydroxyl group attached to the first carbon of the tetrahydronaphthalene ring.
2-Naphthalenemethanol: Another derivative of naphthalene with a hydroxyl group attached to the second carbon of the naphthalene ring.
Uniqueness
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H18O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-3,5,8,10,12,14H,4,6-7,9H2,1H3 |
Clave InChI |
MCNMMUNSZSMQKM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCCC2=CC=CC=C12)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


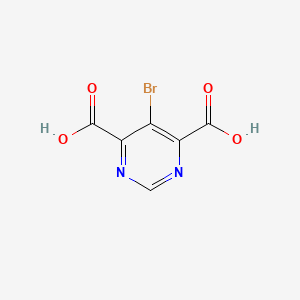
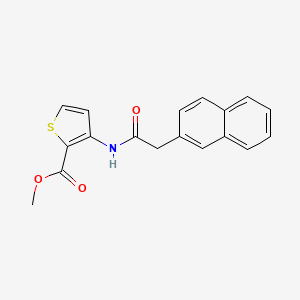


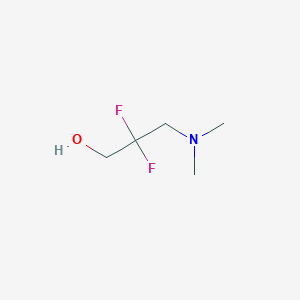


![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)
